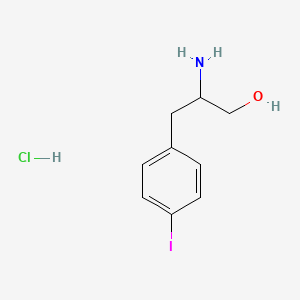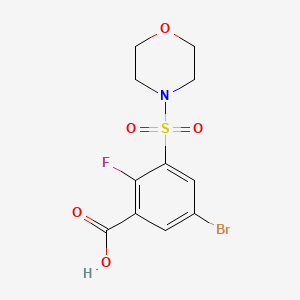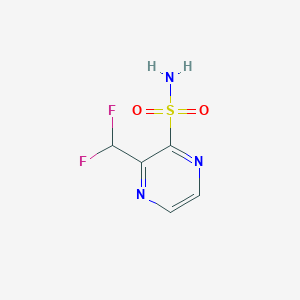
4-(4-Methoxy-benzylidene)-2-methyl-1,2,3,4-tetrahydro-acridine-9-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 4-(4-metoxibencilideno)-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico es un compuesto orgánico complejo con una estructura única que incluye un grupo metoxibencilideno, un núcleo tetrahidroacridina y un grupo funcional ácido carboxílico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del ácido 4-(4-metoxibencilideno)-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico normalmente implica un proceso de varios pasos. Un método común incluye la condensación de 4-metoxibenzaldehído con ácido 2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico en condiciones ácidas. La reacción suele estar catalizada por un ácido como el ácido clorhídrico o el ácido sulfúrico, y la mezcla se calienta para facilitar la formación del enlace bencilideno.
Métodos de producción industrial
En un entorno industrial, la síntesis se puede escalar utilizando reactores de flujo continuo para garantizar una calidad y un rendimiento del producto constantes. El uso de principios de química verde, como las condiciones sin disolventes o el uso de disolventes ecológicos, también se puede emplear para hacer el proceso más sostenible.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 4-(4-metoxibencilideno)-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El grupo metoxilo se puede oxidar para formar un grupo hidroxilo o un grupo carbonilo.
Reducción: El enlace bencilideno se puede reducir para formar una cadena alquílica saturada.
Sustitución: El grupo metoxilo se puede sustituir por otros grupos funcionales como halógenos o aminas.
Reactivos y condiciones comunes
Oxidación: Reactivos como permanganato de potasio (KMnO4) u óxido de cromo (CrO3) en medio ácido.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Halogenación utilizando reactivos como bromo (Br2) o cloración utilizando cloruro de tionilo (SOCl2).
Productos principales
Oxidación: Formación de ácido 4-(4-hidroxi-bencilideno)-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico.
Reducción: Formación de ácido 4-(4-metoxibencil)-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico.
Sustitución: Formación de ácido 4-(4-halo-bencilideno)-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico.
Aplicaciones Científicas De Investigación
El ácido 4-(4-metoxibencilideno)-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico tiene varias aplicaciones en la investigación científica:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su potencial como inhibidor de enzimas o ligando para estudios de receptores.
Medicina: Explorado por sus potenciales propiedades terapéuticas, incluyendo actividades antiinflamatorias y anticancerígenas.
Industria: Utilizado en el desarrollo de materiales avanzados, como cristales líquidos y polímeros.
Mecanismo De Acción
El mecanismo de acción del ácido 4-(4-metoxibencilideno)-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico implica su interacción con objetivos moleculares específicos. El grupo metoxibencilideno puede interactuar con bolsas hidrofóbicas en las proteínas, mientras que el grupo ácido carboxílico puede formar enlaces de hidrógeno con residuos de aminoácidos. Estas interacciones pueden modular la actividad de las enzimas o los receptores, lo que lleva a varios efectos biológicos.
Comparación Con Compuestos Similares
Compuestos similares
- Ácido 4-(4-hidroxi-bencilideno)-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico
- Ácido 4-(4-metoxibencil)-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico
- Ácido 4-(4-halo-bencilideno)-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico
Unicidad
La presencia del grupo metoxilo en el ácido 4-(4-metoxibencilideno)-2-metil-1,2,3,4-tetrahidroacridina-9-carboxílico imparte propiedades electrónicas y estéricas únicas, que pueden influir en su reactividad e interacciones con objetivos biológicos. Esto lo hace distinto de otros compuestos similares y puede llevar a diferentes actividades biológicas y aplicaciones.
Propiedades
Fórmula molecular |
C23H21NO3 |
|---|---|
Peso molecular |
359.4 g/mol |
Nombre IUPAC |
(4E)-4-[(4-methoxyphenyl)methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid |
InChI |
InChI=1S/C23H21NO3/c1-14-11-16(13-15-7-9-17(27-2)10-8-15)22-19(12-14)21(23(25)26)18-5-3-4-6-20(18)24-22/h3-10,13-14H,11-12H2,1-2H3,(H,25,26)/b16-13+ |
Clave InChI |
RAEVJWCABIVQLE-DTQAZKPQSA-N |
SMILES isomérico |
CC1C/C(=C\C2=CC=C(C=C2)OC)/C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
SMILES canónico |
CC1CC(=CC2=CC=C(C=C2)OC)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[5-[3-[[1-(2-Hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)-3-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propylidene]amino]propanoylamino]pyridin-2-yl]methylimino-iminoazanium](/img/structure/B12316078.png)


![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)

![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)





![6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide;chloride](/img/structure/B12316119.png)
![N-[(N'-hydroxycarbamimidoyl)methyl]benzamide](/img/structure/B12316125.png)

